Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate
Brand Name: Vulcanchem
CAS No.: 2303565-49-1
VCID: VC4922418
InChI: InChI=1S/C17H24N2O2.2C2H2O4/c1-2-21-16(20)15-11-19(10-14-6-4-3-5-7-14)13-17(15)8-9-18-12-17;2*3-1(4)2(5)6/h3-7,15,18H,2,8-13H2,1H3;2*(H,3,4)(H,5,6)
SMILES: CCOC(=O)C1CN(CC12CCNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Molecular Formula: C21H28N2O10
Molecular Weight: 468.459

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate

CAS No.: 2303565-49-1

Cat. No.: VC4922418

Molecular Formula: C21H28N2O10

Molecular Weight: 468.459

* For research use only. Not for human or veterinary use.

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate - 2303565-49-1

Specification

CAS No. 2303565-49-1
Molecular Formula C21H28N2O10
Molecular Weight 468.459
IUPAC Name ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate;oxalic acid
Standard InChI InChI=1S/C17H24N2O2.2C2H2O4/c1-2-21-16(20)15-11-19(10-14-6-4-3-5-7-14)13-17(15)8-9-18-12-17;2*3-1(4)2(5)6/h3-7,15,18H,2,8-13H2,1H3;2*(H,3,4)(H,5,6)
Standard InChI Key CDJRELSGIDLLCU-UHFFFAOYSA-N
SMILES CCOC(=O)C1CN(CC12CCNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 2,7-diazaspiro[4.4]nonane core, a bicyclic system where two nitrogen atoms occupy positions 2 and 7 of the spiro-fused rings. The benzyl group substitutes the second nitrogen, while the ethyl carboxylate moiety is attached to the fourth carbon . The dioxalate counterion, derived from oxalic acid, enhances solubility and stability. The InChI code (1S/C17H24N2O2.2C2H2O4) and InChI key (CDJRELSGIDLLCU-UHFFFAOYSA-N) provide unambiguous structural identification .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2303565-49-1
Molecular FormulaC21H28N2O10\text{C}_{21}\text{H}_{28}\text{N}_2\text{O}_{10}
Molecular Weight468.5 g/mol
IUPAC NameEthyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate
Purity95%

Spectral Characterization

Nuclear magnetic resonance (NMR) data for structurally related diazaspiro compounds reveal distinct proton environments. For example, the tert-butyl-7-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate derivative exhibits proton signals at δ 7.18–7.31 ppm (aromatic H) and δ 3.18–3.58 ppm (methylene H adjacent to N) . While specific NMR data for the target compound are unavailable, its spirocyclic framework likely produces similar splitting patterns in the δ 1.7–3.6 ppm range for aliphatic protons and δ 6.5–8.1 ppm for aromatic protons .

Synthesis and Derivative Development

General Synthetic Strategies

The synthesis of 2,7-diazaspiro[4.4]nonane derivatives typically begins with tert-butyl-2,7-diazaspiro[4.4]nonane-2-carboxylate as a key intermediate . N-Boc deprotection using trifluoroacetic acid (TFA) yields a secondary amine, which undergoes subsequent functionalization via acylation or alkylation. For instance, benzyl groups are introduced through nucleophilic substitution with benzyl bromides, while carboxylate esters form via reaction with ethyl chloroformate .

Oxalate Salt Formation

The dioxalate form is synthesized by treating the free base with oxalic acid in a polar solvent like ethanol or water (Procedure H in ref. ). This step improves crystallinity and facilitates purification. For example, compound 7b (AD214) was isolated as a white solid after oxalate salt formation, yielding 20% .

Physicochemical Properties

Thermal Properties

Neither melting point nor boiling point data are reported . Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition temperatures above 200°C, but specific studies on this compound are lacking .

Challenges and Future Directions

Data Gaps

Critical gaps persist in solubility, stability, and pharmacokinetic profiles. In vitro ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are needed to assess viability for preclinical development.

Synthetic Optimization

Improving yields beyond the 20–55% range reported for analogs requires exploring catalysts like palladium on carbon for hydrogenation or microwave-assisted synthesis to accelerate reaction kinetics.

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